molecular formula C18H17N3O3S2 B11030948 8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11030948
M. Wt: 387.5 g/mol
InChI Key: MVFACLXXADAILX-UHFFFAOYSA-N
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Description

8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrroloquinoline core fused with a thiadiazole ring

Preparation Methods

The synthesis of 8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrroloquinoline Core: The synthesis begins with the construction of the pyrroloquinoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors such as substituted anilines and ketones.

    Introduction of the Thiadiazole Ring: The thiadiazole ring is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable thiadiazole precursor with the pyrroloquinoline intermediate.

    Functional Group Modifications:

Industrial production methods may involve optimization of these steps to improve yield and scalability. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow techniques.

Chemical Reactions Analysis

8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can target the carbonyl groups in the quinoline core. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group. Reagents such as alkyl halides or acyl chlorides can be used to introduce new substituents.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring systems, depending on the reaction conditions and reagents used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.

Scientific Research Applications

8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

    Materials Science: The compound’s electronic properties can be exploited in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving sulfur-containing compounds.

Mechanism of Action

The mechanism of action of 8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with specific molecular targets such as enzymes or receptors. For example, the thiadiazole ring can interact with metal ions in enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

8-methoxy-4,4-dimethyl-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can be compared with other similar compounds such as:

    Quinolines: Compounds with a quinoline core, such as chloroquine and quinine, are well-known for their antimalarial properties. The presence of additional functional groups in this compound enhances its versatility.

    Thiadiazoles: Compounds with a thiadiazole ring, such as sulfathiazole, are known for their antimicrobial properties. The fusion of the thiadiazole ring with the pyrroloquinoline core in this compound may enhance its biological activity.

    Indoles: Indole derivatives, such as indomethacin, are known for their anti-inflammatory properties. The structural similarity between indoles and the pyrroloquinoline core suggests potential anti-inflammatory applications for this compound.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

6-methoxy-11,11-dimethyl-9-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C18H17N3O3S2/c1-9-19-20-17(26-9)25-8-10-7-18(2,3)21-14-12(10)5-11(24-4)6-13(14)15(22)16(21)23/h5-7H,8H2,1-4H3

InChI Key

MVFACLXXADAILX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(N3C4=C2C=C(C=C4C(=O)C3=O)OC)(C)C

Origin of Product

United States

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